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molecular formula C7H8N2O B8797665 2,2-Dimethyl-3-oxopentanedinitrile

2,2-Dimethyl-3-oxopentanedinitrile

Cat. No. B8797665
M. Wt: 136.15 g/mol
InChI Key: YKGZFLFDDRRNNQ-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Prepared from ethyl 2-cyano-2-methylpropanoate (3 g, 21.25 mmol) according to the method described for 4-methyl-3-oxopentanenitrile in Example 122A Step 1, to afford 2,2-dimethyl-3-oxopentanedinitrile as a yellow oil (1.40 g, 48%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.98 (s, 2H), 1.60 (s, 6H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:10])([CH3:9])[C:4]([O:6]CC)=O)#[N:2].CC(C)C(=O)[CH2:14][C:15]#[N:16]>>[CH3:10][C:3]([CH3:9])([C:4](=[O:6])[CH2:14][C:15]#[N:16])[C:1]#[N:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CC#N)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C#N)(C(CC#N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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